molecular formula C6H6N2S B1529511 2-Cyano-4,5-dimethylthiazole CAS No. 1378802-88-0

2-Cyano-4,5-dimethylthiazole

Cat. No. B1529511
CAS RN: 1378802-88-0
M. Wt: 138.19 g/mol
InChI Key: ZQCVWNPIDGVSCV-UHFFFAOYSA-N
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Description

2-Cyano-4,5-dimethylthiazole (CDT) is a heterocyclic compound and a member of the thiazole family. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. CDT is mainly used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used as an antioxidant in rubber and plastic materials. CDT has been studied extensively for its potential medical applications, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Biotechnology: Viability Analysis of Cyanobacteria

2-Cyano-4,5-dimethylthiazole is structurally related to compounds used in viability assays for cyanobacteria, such as Arthrospira platensis. These assays, like the MTT assay, are crucial for determining the number of viable cells after experimental treatments. The MTT assay, which shares a similar thiazole structure, can detect as few as 10 viable trichomes, making it a valuable tool for assessing cell viability in biotechnological applications .

Pharmacology: Cytotoxicity Assays

In pharmacological research, related thiazole compounds are used in cytotoxicity assays to evaluate the efficacy of therapeutic agents. The MTT assay, for example, measures cell metabolic activity as an indicator of cell viability and proliferation. This assay’s sensitivity to small changes in cell number makes it a standard method for preclinical drug screening .

Microbiology: Microbial Growth Assessment

The structural analogs of 2-Cyano-4,5-dimethylthiazole are employed in microbiological studies to assess microbial growth. The colorimetric viability assays, which include thiazole derivatives, differentiate between live and dead cells, aiding in the understanding of microbial dynamics and the effects of antimicrobial agents .

Environmental Science: Toxicity Testing

Thiazole derivatives are used in environmental science to test the toxicity of various substances on microbial life. The ability to accurately measure the viability of environmentally significant microorganisms like cyanobacteria is essential for assessing the ecological impact of pollutants and toxins .

Cell Biology: Cell Enumeration

In cell biology, thiazole-based assays are utilized for cell enumeration. These assays, including the MTT assay, provide a quantitative measure of cell number, which is fundamental in studies of cell growth, cell cycle, and apoptosis .

Chemical Synthesis: Intermediate Compounds

2-Cyano-4,5-dimethylthiazole itself can be used as an intermediate in the synthesis of more complex chemical compounds. Its cyano and thiazole groups make it a versatile building block in organic synthesis, contributing to the development of pharmaceuticals, agrochemicals, and dyes .

properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-5(2)9-6(3-7)8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVWNPIDGVSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4,5-dimethylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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